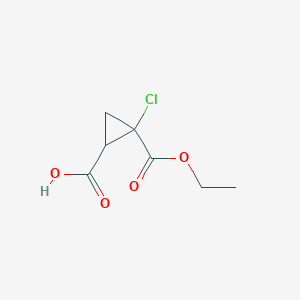

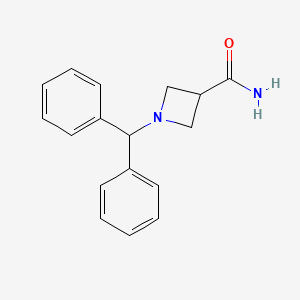

![molecular formula C14H10N2O3S B2611800 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate CAS No. 301177-49-1](/img/structure/B2611800.png)

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate can be elucidated through techniques like nuclear magnetic resonance (NMR) spectroscopy . These analyses provide insights into bond lengths, angles, and overall geometry. The compound’s aromatic rings, heterocyclic moieties, and functional groups contribute to its stability and reactivity.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Stereocontrolled Synthesis : These compounds can be prepared through a variety of synthesis methods, including from pyridinium salts and cyanoacetic acid derivatives or by a three-component condensation of pyridinium ylides, aromatic aldehydes, and ethyl cyanoacetate in the presence of a base. This process leads to the formation of trans-4,5-substituted 1,4,5,6-tetrahydropyridine-2-(olates)thiolates, demonstrating their versatility in stereocontrolled synthesis (Shestopalov et al., 1991).

- Electrocatalysis in Oxygen Reduction : Fe(III)-meso-tetra(pyridyl)porphyrins, related to the chemical structure , have been identified as effective electrocatalysts for the reduction of dioxygen in aqueous acidic solutions. Specifically, 2-pyridyl derivatives have shown higher selectivity for the desired 4e(-) reduction over isomeric 4-pyridyl complexes. This suggests potential applications in electrochemical processes and renewable energy technologies (Matson et al., 2012).

Applications in Materials Science

- Cationic Polymerization Initiation : Pyridinium ions, similar in structure to the compound , have been found capable of oxidizing carbon-centered free radicals to carbocations, which can then initiate the polymerization of various compounds. This indicates a potential application in the field of polymer science and materials engineering (Böttcher et al., 1991).

Biological and Medicinal Applications

- Organocatalytic Synthesis in Medicinal Chemistry : The synthesis of spiro[pyrrolidin-3,3'-oxindoles], which share structural similarities with the queried compound, is important in medicinal chemistry. These derivatives show significant biological activities, and their enantioselective organocatalytic synthesis with high enantiopurity and structural diversity is a key area of research, suggesting potential applications in drug development (Chen et al., 2009).

Propiedades

IUPAC Name |

2-[(1-oxidopyridin-1-ium-2-yl)sulfanylmethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c17-13-10-5-1-2-6-11(10)14(18)15(13)9-20-12-7-3-4-8-16(12)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYGVXBEFBSLDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=CC=CC=[N+]3[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2611717.png)

![6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole](/img/structure/B2611718.png)

![1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2611720.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2611726.png)

![2-[(2-Formylphenoxy)methyl]benzonitrile](/img/structure/B2611728.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloropyridin-2-yl)oxalamide](/img/structure/B2611729.png)